Methyl(3-nitrobenzyl)sulfane

Description

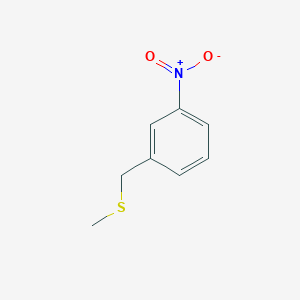

Structure

3D Structure

Properties

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl(3-nitrobenzyl)sulfane

Introduction and Molecular Overview

Methyl(3-nitrobenzyl)sulfane, with the chemical formula C₈H₉NO₂S, is an organic compound featuring a nitro-substituted aromatic ring linked to a methylsulfanyl group via a methylene bridge. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring and the reactivity of the benzylic position. The thioether linkage introduces a sulfur atom with its unique chemical characteristics, including its potential for oxidation and its role in coordinating to metal centers. Understanding the physical properties of this molecule is crucial for its potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.

The molecular structure of Methyl(3-nitrobenzyl)sulfane is depicted below:

Figure 2: Proposed synthesis of Methyl(3-nitrobenzyl)sulfane.

Step 1: Synthesis of 3-Nitrobenzyl Halide

The synthesis would commence with the conversion of a commercially available starting material, 3-nitrobenzyl alcohol, to its corresponding halide (chloride or bromide). This can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. For instance, refluxing 3-nitrobenzyl alcohol with concentrated hydrochloric acid is a known method to produce 3-nitrobenzyl chloride. [1] Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

The resulting 3-nitrobenzyl halide would then be subjected to a nucleophilic substitution reaction with a suitable methylthiolate source, such as sodium thiomethoxide (NaSCH₃). This SN2 reaction is expected to proceed efficiently due to the good leaving group ability of the halide and the high nucleophilicity of the thiolate anion. [2]The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the dissolution of the reactants and promote the desired reaction pathway.

Proposed Experimental Workflow for Physicochemical Characterization

A thorough characterization of the physical properties of a novel compound is paramount for its application. The following section details a proposed, self-validating experimental workflow for determining the key physical properties of Methyl(3-nitrobenzyl)sulfane.

Figure 3: Proposed workflow for physicochemical characterization.

Melting Point Determination

-

Methodology: The melting point will be determined using a calibrated digital melting point apparatus employing the capillary method. A small amount of the crystalline solid will be packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid will be recorded.

-

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity. For context, the structurally related 3-nitrobenzyl alcohol has a melting point of 30-32 °C. [3]Given the increase in molecular weight and potential for different crystal packing, the melting point of Methyl(3-nitrobenzyl)sulfane is expected to be in a similar or slightly higher range.

Boiling Point Determination

-

Methodology: Due to the expectedly high boiling point and the presence of the thermally sensitive nitro group, a micro-boiling point determination method is recommended to avoid decomposition. This can be performed by placing a small amount of the liquid in a Thiele tube with an inverted capillary.

-

Rationale: The boiling point provides information about the volatility of the compound. The related 3-nitrobenzyl alcohol has a boiling point of 175-180 °C at 3 mmHg. [3]The boiling point of Methyl(3-nitrobenzyl)sulfane is anticipated to be in a comparable range under reduced pressure.

Solubility Assessment

-

Methodology: The solubility will be qualitatively and quantitatively assessed in a range of solvents with varying polarities, including water, ethanol, methanol, acetone, dichloromethane, and hexane. For quantitative analysis, known amounts of the solute will be added to a fixed volume of the solvent at a constant temperature until saturation is reached.

-

Rationale: Understanding the solubility profile is critical for designing reaction conditions, purification procedures, and formulation strategies. Based on its computed XLogP3 of 2.5, Methyl(3-nitrobenzyl)sulfane is expected to have low solubility in water and good solubility in moderately polar to nonpolar organic solvents.

Density Measurement

-

Methodology: The density of liquid Methyl(3-nitrobenzyl)sulfane can be accurately determined using a pycnometer. The mass of a known volume of the substance will be measured at a controlled temperature.

-

Rationale: Density is an important physical constant used in quality control and for converting between mass and volume. For comparison, 3-nitrobenzyl alcohol has a density of 1.29 g/mL. [3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to confirm the molecular structure. The chemical shifts and coupling constants of the aromatic protons will provide information about the substitution pattern on the benzene ring. The signals for the methylene and methyl groups will confirm the thioether moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹) and C-S stretching vibrations are expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Comparative Analysis with Structurally Related Compounds

To provide a better context for the expected physical properties of Methyl(3-nitrobenzyl)sulfane, the following table presents the experimental data for several structurally analogous compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Nitrobenzyl alcohol | 153.14 | 30-32 | 175-180 (at 3 mmHg) |

| 3-Methyl-2-nitrobenzyl alcohol | 167.16 | 48-50 | - |

| 3-Methyl-4-nitrobenzyl alcohol | 167.16 | 57-58 | - |

| Methyl 3-nitrobenzoate | 181.15 | 78-80 | 279 |

Data sourced from various chemical suppliers and databases. [3][4] This comparative data suggests that the introduction of a methyl group and the position of the nitro group can significantly influence the melting point. The boiling point of Methyl(3-nitrobenzyl)sulfane is expected to be substantial, likely requiring vacuum distillation for purification.

Conclusion

While experimental data for Methyl(3-nitrobenzyl)sulfane remains to be published, this technical guide provides a comprehensive theoretical framework for its physicochemical characterization. The computed properties, a plausible synthetic route, and a detailed experimental workflow offer a solid foundation for any research involving this compound. The successful execution of the proposed characterization plan will yield crucial data for advancing its potential applications in various scientific disciplines.

References

-

PubChem. Methyl(3-nitrobenzyl)sulfane. National Center for Biotechnology Information. [Link]

-

Wikipedia. 3-Nitrobenzyl alcohol. [Link]

-

Akhtar, M. N., et al. (2010). 1-(Chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o608. [Link]

-

Master Organic Chemistry. Thiols and Thioethers. [Link]

Sources

An In-Depth Technical Guide to Methyl(3-nitrobenzyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Methyl(3-nitrobenzyl)sulfane

Methyl(3-nitrobenzyl)sulfane, also known by its IUPAC name 1-(methylsulfanylmethyl)-3-nitrobenzene, is an organic compound that merges three key chemical motifs: a nitro-substituted aromatic ring, a benzyl group, and a methyl sulfide moiety.[1] While specific research on this particular molecule is not extensively documented in publicly available literature, its structural components suggest significant potential in the realms of medicinal chemistry and materials science.

The nitroaromatic group is a well-established pharmacophore and a versatile synthetic intermediate, known to be a precursor for amino derivatives and to possess a range of biological activities, including antimicrobial and antineoplastic properties.[2] Similarly, the benzyl sulfide scaffold is present in various biologically active compounds, with derivatives showing promise as antibacterial agents.[3] The sulfide group itself offers opportunities for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the molecule's polarity, solubility, and biological interactions.

This guide provides a comprehensive overview of Methyl(3-nitrobenzyl)sulfane, including its chemical identity, a proposed synthetic pathway based on established chemical principles, and a discussion of its potential applications in drug discovery, grounded in the known activities of related structural analogs.

Core Compound Details

| Identifier | Value | Source |

| CAS Number | 51392-54-2 | [1] |

| IUPAC Name | 1-(methylsulfanylmethyl)-3-nitrobenzene | [1] |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

| Canonical SMILES | CSCC1=CC(=CC=C1)[O-] | [1] |

| InChI Key | RVUYCFUSWBGCKF-UHFFFAOYSA-N | [1] |

Chemical Structure

Caption: 2D Structure of Methyl(3-nitrobenzyl)sulfane.

Proposed Synthesis Pathway: A Validated Approach

Step 1: Synthesis of 3-Nitrobenzyl Bromide

The initial step is the bromination of 3-nitrotoluene to form 3-nitrobenzyl bromide. This is a free-radical halogenation of the benzylic methyl group.

Caption: Synthesis of 3-Nitrobenzyl Bromide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrotoluene (1 eq.) in carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq.).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality and Experimental Choices:

-

NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

BPO as Initiator: Benzoyl peroxide acts as a radical initiator, which upon heating, generates radicals that propagate the chain reaction.

-

Solvent: Carbon tetrachloride is a classic non-polar solvent for radical reactions. Alternative, less toxic solvents like cyclohexane can also be used.

Step 2: Synthesis of Methyl(3-nitrobenzyl)sulfane

The second step involves the nucleophilic substitution of the bromide in 3-nitrobenzyl bromide with a methyl thiolate, generated from sodium methanethiolate.

Caption: Synthesis of Methyl(3-nitrobenzyl)sulfane.

Experimental Protocol:

-

Preparation of Nucleophile: In a separate flask, prepare sodium thiomethoxide by bubbling methyl mercaptan gas through a solution of sodium ethoxide in ethanol, or by reacting sodium metal with methyl mercaptan in an appropriate solvent. Commercially available sodium thiomethoxide can also be used.

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzyl bromide (1 eq.) in a suitable polar aprotic solvent like ethanol or DMF.

-

Nucleophilic Substitution: Add the sodium thiomethoxide solution (1.1 eq.) dropwise to the solution of 3-nitrobenzyl bromide at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

-

Nucleophile: Sodium thiomethoxide is a potent nucleophile, and the thiolate anion readily displaces the bromide in an Sₙ2 reaction.

-

Solvent: A polar aprotic solvent like DMF or a polar protic solvent like ethanol can be used. Ethanol is a good choice as it readily dissolves both the reactants.

-

Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature.

Predicted Physicochemical and Spectroscopic Data

While experimental data for Methyl(3-nitrobenzyl)sulfane is scarce, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Physical State | Likely a pale yellow oil or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

| Boiling Point | Expected to be high due to its molecular weight and polarity. |

| Melting Point | If solid, likely a low melting point. |

Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data:

Based on the analysis of similar structures like 3-nitrobenzyl alcohol, the following proton NMR shifts can be predicted:[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | s | 1H | H-2 (proton ortho to NO₂) |

| ~7.9-8.0 | d | 1H | H-4 or H-6 |

| ~7.5-7.6 | t | 1H | H-5 |

| ~7.4-7.5 | d | 1H | H-6 or H-4 |

| ~3.7-3.8 | s | 2H | -CH₂-S- |

| ~2.1-2.2 | s | 3H | -S-CH₃ |

Potential Applications in Drug Development

The structural motifs within Methyl(3-nitrobenzyl)sulfane suggest several avenues for its potential application in drug discovery and development.

-

Antimicrobial Agents: Benzyl sulfide derivatives have been reported to exhibit antibacterial activity against resistant strains like MRSA.[3] The combination with a nitroaromatic ring, a known pharmacophore in antimicrobial drugs, could lead to synergistic or novel mechanisms of action.

-

Anticancer Agents: The sulfone group, which can be readily obtained by oxidation of the sulfide in Methyl(3-nitrobenzyl)sulfane, is a key feature in several anticancer compounds. For instance, Rigosertib is a styryl benzyl sulfone that acts as a multi-kinase inhibitor. The nitro group can also contribute to anticancer activity, and its reduction to an amine provides a handle for further derivatization to explore structure-activity relationships.

-

Synthetic Building Block: Methyl(3-nitrobenzyl)sulfane is a versatile intermediate. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways (e.g., acylation, sulfonylation) to create a library of compounds for screening. The sulfide can be oxidized to a sulfoxide or sulfone, altering the electronic and steric properties of the molecule.

Conclusion and Future Directions

Methyl(3-nitrobenzyl)sulfane is a compound with significant untapped potential. While its synthesis and properties are not yet extensively documented, this guide provides a robust, scientifically-grounded framework for its preparation and characterization. The predicted synthetic pathways are based on reliable and well-understood organic reactions.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound using modern analytical techniques. Subsequently, the biological evaluation of Methyl(3-nitrobenzyl)sulfane and its derivatives (e.g., the corresponding amine, sulfoxide, and sulfone) against a panel of microbial and cancer cell lines would be a logical next step to unlock its potential in drug discovery. The insights provided in this guide aim to facilitate and inspire such research endeavors.

References

Sources

An In-depth Technical Guide to Methyl(3-nitrobenzyl)sulfane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(3-nitrobenzyl)sulfane, systematically named 1-(methylsulfanylmethyl)-3-nitrobenzene, is a thioether-containing nitroaromatic compound. While specific literature on its discovery and dedicated applications remains scarce, its structural motifs—a benzylic thioether and a nitroaromatic ring—are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a plausible synthetic pathway to Methyl(3-nitrobenzyl)sulfane, its physicochemical properties, and a discussion of its potential applications in drug development, drawing from the established roles of related chemical structures. This document serves as a foundational resource for researchers interested in the synthesis and exploration of novel thioether and nitro-containing compounds.

Introduction and Historical Context

The history of Methyl(3-nitrobenzyl)sulfane is not well-documented in scientific literature, suggesting it may not have been the focus of extensive research itself. However, the historical context of its core functional groups, thioethers and nitroaromatic compounds, is rich and provides a basis for understanding its potential significance.

The synthesis of thioethers, also known as sulfides, has been a fundamental transformation in organic chemistry for over a century. Early methods often involved the reaction of thiols with alkyl halides.[1] The development of more sophisticated methods, including transition-metal-catalyzed cross-coupling reactions, has greatly expanded the scope and efficiency of thioether synthesis.[2] In medicinal chemistry, the thioether linkage is a common structural element in a variety of pharmaceuticals, valued for its relative stability and its ability to modulate a molecule's physicochemical properties.[3]

Nitroaromatic compounds, on the other hand, have a long history as key intermediates in the synthesis of dyes, explosives, and pharmaceuticals. The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction that has been extensively studied and optimized since the 19th century.[4][5] The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can be a precursor to other functional groups, most notably amines.

The combination of these two functionalities in Methyl(3-nitrobenzyl)sulfane presents a molecule with potential for further chemical modification and exploration in various scientific domains, particularly in the design of novel therapeutic agents.

Physicochemical Properties

The properties of Methyl(3-nitrobenzyl)sulfane can be predicted based on its structure and are also available through chemical databases.

| Property | Value | Source |

| IUPAC Name | 1-(methylsulfanylmethyl)-3-nitrobenzene | PubChem |

| Molecular Formula | C₈H₉NO₂S | PubChem |

| Molecular Weight | 183.23 g/mol | PubChem |

| Appearance | Not experimentally determined, likely a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthetic Pathway

A plausible and efficient synthesis of Methyl(3-nitrobenzyl)sulfane can be envisioned through a multi-step process starting from commercially available 3-nitrobenzoic acid. The overall strategy involves the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a benzylic halide, and finally, nucleophilic substitution with a methylthiolate source.

Caption: Proposed three-step synthesis of Methyl(3-nitrobenzyl)sulfane.

Step 1: Reduction of 3-Nitrobenzoic Acid to 3-Nitrobenzyl Alcohol

The first step involves the selective reduction of the carboxylic acid functionality of 3-nitrobenzoic acid to a primary alcohol. It is crucial to use a reducing agent that does not reduce the nitro group.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF is added dropwise to the stirred solution of 3-nitrobenzoic acid.[6]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then more water.

-

The resulting precipitate is removed by filtration, and the filtrate is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-nitrobenzyl alcohol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction of the highly reactive reducing agents with atmospheric moisture.

-

Anhydrous Solvents: Water will react with and consume the reducing agent.

-

Controlled Addition at Low Temperature: The reduction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

-

Choice of Reducing Agent: Borane or LiAlH₄ are powerful enough to reduce carboxylic acids but are generally selective for the carbonyl group over the nitro group under controlled conditions.

Step 2: Conversion of 3-Nitrobenzyl Alcohol to 3-Nitrobenzyl Chloride

The benzylic alcohol is then converted to a more reactive leaving group, a benzylic chloride, to facilitate the subsequent nucleophilic substitution.

Experimental Protocol:

-

3-Nitrobenzyl alcohol is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

Thionyl chloride (SOCl₂) is added dropwise to the stirred solution. A small amount of a base like pyridine can be added to neutralize the HCl gas produced.

-

The reaction mixture is stirred at room temperature for a few hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude 3-nitrobenzyl chloride is purified, for example, by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting alcohols to chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

-

Pyridine (optional): Acts as a base to neutralize the generated HCl, preventing potential acid-catalyzed side reactions.

Step 3: Synthesis of Methyl(3-nitrobenzyl)sulfane via Nucleophilic Substitution

The final step is a nucleophilic substitution reaction where the chloride in 3-nitrobenzyl chloride is displaced by a methylthiolate anion.

Experimental Protocol:

-

Sodium thiomethoxide (NaSCH₃) is prepared in situ by reacting methanethiol with a strong base like sodium hydride or sodium methoxide in a suitable solvent like anhydrous methanol or dimethylformamide (DMF).

-

A solution of 3-nitrobenzyl chloride in the same solvent is added dropwise to the stirred solution of sodium thiomethoxide at room temperature.

-

The reaction mixture is stirred for several hours until completion (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude Methyl(3-nitrobenzyl)sulfane is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Sodium Thiomethoxide: A strong nucleophile that readily displaces the benzylic chloride.

-

Polar Aprotic Solvent (e.g., DMF): Solvates the cation of the nucleophile, leaving the anion more "naked" and nucleophilic, thus accelerating the Sₙ2 reaction.

-

Room Temperature: Benzylic halides are quite reactive, so the reaction often proceeds efficiently at room temperature without the need for heating, which could lead to side reactions.

Potential Applications in Drug Development

While specific applications for Methyl(3-nitrobenzyl)sulfane are not documented, its chemical structure suggests several potential avenues for exploration in drug discovery and development.

Caption: Potential applications of Methyl(3-nitrobenzyl)sulfane in drug development.

-

Prodrug Design: The thioether moiety can be oxidized in vivo to the corresponding sulfoxide or sulfone. This change in oxidation state and polarity can be exploited in prodrug design, where the parent thioether is inactive, but the oxidized metabolite is the active drug. This strategy can be used to improve pharmacokinetic properties or for targeted drug delivery.

-

Anticancer Agents: Many sulfur-containing compounds, including thioethers, have demonstrated anticancer activity.[7] The mechanism of action can vary, but they can interfere with various cellular processes in cancer cells. Methyl(3-nitrobenzyl)sulfane could serve as a scaffold for the development of new cytotoxic agents.

-

Hypoxia-Activated Prodrugs: The nitroaromatic group is a well-known substrate for enzymatic reduction under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This has led to the development of hypoxia-activated prodrugs, where the reduction of the nitro group unmasks a cytotoxic agent selectively in the tumor environment. The nitro group in Methyl(3-nitrobenzyl)sulfane could potentially be used in such a strategy.

Conclusion

Methyl(3-nitrobenzyl)sulfane is a molecule with interesting structural features that, while not extensively studied, holds potential for applications in medicinal chemistry. This guide has outlined a robust and logical synthetic pathway for its preparation from readily available starting materials. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for its synthesis in a research setting. Furthermore, the discussion of its potential applications, based on the known roles of its constituent functional groups, should inspire further investigation into the biological activity of this and related compounds. As the fields of drug discovery and materials science continue to evolve, the exploration of novel chemical entities like Methyl(3-nitrobenzyl)sulfane will be crucial for the development of new technologies and therapies.

References

- Zhang, Z., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(21), 5427-5433.

- Han, I., & Küçükgüzel, G. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22031873, Methyl(3-nitrobenzyl)sulfane. Retrieved from [Link].

-

UCL Discovery. (n.d.). Mechanisms of nucleophilic substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Examination of mercaptobenzyl sulfonates as catalysts for native chemical ligation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

- RSC Publishing. (2021). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society.

- Google Patents. (n.d.). US3350459A - Mercapto-nitrophenols and a process for preparing them.

-

ResearchGate. (n.d.). Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. Retrieved from [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

- Royal Society of Chemistry. (2025).

-

PrepChem.com. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.

- MDPI. (n.d.).

-

YouTube. (2023, December 12). Benzoic acid to m-Nitro benzyl alcohol conversion//Chemistry. Retrieved from [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemhume.co.uk [chemhume.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application of S-(3-Nitrobenzyl) Protection for Cysteine in Advanced Peptide Synthesis

Introduction: Navigating the Thiol Landscape in Peptide Chemistry

The unique reactivity of the cysteine thiol group presents both a formidable challenge and a remarkable opportunity in the landscape of peptide science. Its propensity for oxidation and alkylation necessitates robust protection during solid-phase peptide synthesis (SPPS) to ensure the integrity of the target sequence.[1][2] However, this same reactivity, when precisely controlled, enables the formation of vital disulfide bridges that dictate the tertiary structure and biological function of many peptides and proteins, as well as allowing for site-specific conjugations.[1] The choice of a cysteine protecting group is therefore a critical decision in the design of any synthetic strategy, dictating the conditions for its removal and its orthogonality to other protective moieties employed.[3][4]

Photolabile protecting groups (PPGs) offer a distinct advantage in this context, providing a "traceless" deprotection method that circumvents the need for harsh chemical reagents.[5] Light, as a reagent, allows for spatial and temporal control over deprotection, a feature of immense value in the synthesis of complex peptides and in chemical biology applications.[6] Among the pantheon of PPGs, those based on the nitrobenzyl scaffold are preeminent. The ortho-nitrobenzyl (oNB) group, in particular, has been well-characterized and utilized for cysteine protection, with cleavage typically induced by UV light in the 350-365 nm range.[6][7]

This guide focuses on the application of the S-(3-nitrobenzyl) group, a meta-substituted isomer, for the protection of cysteine residues in peptide synthesis. While less commonly cited than its ortho counterpart, its photochemical properties and synthetic utility are grounded in the same fundamental principles. We will explore the causality behind its use, provide detailed protocols for its implementation in Fmoc-based SPPS, and discuss its strategic advantages for researchers in peptide chemistry and drug development.

Core Principles and Strategic Advantages

The S-(3-nitrobenzyl) group functions as a photolabile protecting group, offering an orthogonal deprotection strategy to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the base-labile Fmoc group used in standard SPPS.[4][8]

Mechanism of Photolytic Cleavage

The cleavage of nitrobenzyl protecting groups proceeds via a well-established intramolecular redox reaction upon UV irradiation, often referred to as a Norrish Type II-like process.[9]

-

Photoexcitation: Absorption of a photon promotes the nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a benzylic hydrogen atom, leading to the formation of a transient aci-nitro intermediate.

-

Rearrangement and Cleavage: This intermediate undergoes rearrangement, leading to the cleavage of the carbon-sulfur bond and release of the free cysteine thiol. The protecting group is released as 3-nitrosobenzaldehyde.

This mechanism underscores the "traceless" nature of the deprotection, as the byproducts are small organic molecules that can be easily washed away from the resin-bound peptide.

Diagram: Mechanism of S-(3-Nitrobenzyl) Photodeprotection

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Methyl(3-nitrobenzyl)sulfane as a Versatile Linker in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual-Mode Photolabile and Safety-Catch Linker

In the landscape of solid-phase synthesis, the choice of a linker is paramount, dictating the conditions for both synthesis and final cleavage of the target molecule from the solid support.[1] The methyl(3-nitrobenzyl)sulfane moiety presents a sophisticated linker strategy, ingeniously combining the principles of photocleavable linkers with the robustness of a safety-catch system. This dual functionality offers researchers enhanced flexibility and control over the synthesis of complex molecules such as peptides, oligonucleotides, and small molecule libraries.

The core of this linker is the 3-nitrobenzyl group, a well-established photolabile protecting group.[2] Upon irradiation with UV light, typically in the range of 350-365 nm, an intramolecular oxidation-reduction reaction is initiated, leading to the cleavage of the benzylic bond and release of the synthesized molecule under mild, neutral conditions.[3][4] This is particularly advantageous for sensitive molecules that may be degraded by the harsh acidic conditions often required for other linkers.[2]

Furthermore, the presence of a thioether (sulfane) linkage introduces a "safety-catch" dimension.[5][6] The thioether is stable to a wide range of synthetic conditions. However, it can be selectively oxidized to the corresponding sulfoxide or sulfone. This oxidation significantly alters the electronic properties of the linker, potentially rendering it susceptible to alternative cleavage mechanisms, such as nucleophilic attack, thereby providing an orthogonal cleavage strategy.[7]

This document provides a comprehensive guide to the application of the methyl(3-nitrobenzyl)sulfane linker, from the synthesis of the functionalized resin to the final cleavage of the desired product.

Physicochemical Properties of Methyl(3-nitrobenzyl)sulfane

A clear understanding of the linker's properties is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂S | [6] |

| Molecular Weight | 183.23 g/mol | [6] |

| IUPAC Name | 1-(methylsulfanylmethyl)-3-nitrobenzene | [6] |

| CAS Number | 51392-54-2 | [6] |

Proposed Synthesis of Methyl(3-nitrobenzyl)sulfane Functionalized Resin

The immobilization of the methyl(3-nitrobenzyl)sulfane linker onto a solid support is a critical first step. A plausible and efficient method involves the reaction of a halo-functionalized resin with the corresponding thiol.

Caption: Synthesis of Methyl(3-nitrobenzyl)sulfane Resin.

Protocol 1: Synthesis of Methyl(3-nitrobenzyl)sulfane Resin

-

Resin Swelling: Swell chloromethylated polystyrene resin (e.g., Merrifield resin, 1% DVB, 1.0 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Thiol Solution Preparation: In a separate flask, dissolve 3-nitrobenzyl mercaptan (3 equivalents relative to the resin loading) and N,N-diisopropylethylamine (DIEA) (3.5 equivalents) in anhydrous DMF.

-

Coupling Reaction: Add the thiol solution to the swollen resin. Agitate the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination (Optional but Recommended): The loading of the linker can be estimated by elemental analysis for sulfur or nitrogen content.

Solid-Phase Synthesis Workflow

The general workflow for solid-phase synthesis using the methyl(3-nitrobenzyl)sulfane linker follows standard protocols. The key steps are loading of the first building block, iterative coupling and deprotection cycles, and finally, cleavage.

Caption: General Solid-Phase Synthesis Workflow.

Protocol 2: Loading of the First Amino Acid (for Peptide Synthesis)

This protocol is an example for peptide synthesis using Fmoc chemistry.

-

Resin Swelling: Swell the methyl(3-nitrobenzyl)sulfane resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Activation and Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 equivalents) with a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and an additive like ethyl cyano(hydroxyimino)acetate (Oxyma) (3 equivalents) in DMF for 5-10 minutes.

-

Loading: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Capping (Optional): To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

-

Drying: Dry the resin under vacuum.

-

Fmoc Quantitation: Determine the loading of the first amino acid by spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc deprotection.

Cleavage from the Solid Support

The methyl(3-nitrobenzyl)sulfane linker offers two primary modes of cleavage: photocleavage and a potential safety-catch cleavage following oxidation.

A. Photocleavage: The Primary Release Mechanism

Photocleavage is the intended and most advantageous method for releasing the synthesized molecule, as it proceeds under mild and neutral conditions.

Caption: Photocleavage of the Synthesized Product.

Protocol 3: Photocleavage

-

Resin Preparation: Swell the resin with the fully synthesized and protected molecule in a suitable solvent that is transparent to the UV wavelength used (e.g., DCM, tetrahydrofuran (THF), or trifluoroethanol (TFE)).

-

Irradiation: Irradiate the resin suspension with a UV lamp at 350-365 nm. The irradiation time will depend on the scale of the synthesis, the quantum yield of the cleavage, and the specific substrate. Typical irradiation times can range from 1 to 24 hours.[8] The reaction progress can be monitored by taking small aliquots of the solution and analyzing by HPLC.

-

Product Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved product.

-

Washing: Wash the resin with additional solvent to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as HPLC or flash chromatography.

Note on Photocleavage Efficiency: The efficiency of photocleavage can be influenced by several factors, including the solvent, the presence of scavengers, and the specific structure of the synthesized molecule.[9] Optimization of the cleavage conditions for each specific application is recommended.

B. Safety-Catch Cleavage: An Orthogonal Strategy

The thioether linkage can be oxidized to a sulfoxide or sulfone. This modification can render the linker labile to other cleavage conditions, providing a "safety-catch" mechanism.[5]

Caption: Safety-Catch Cleavage Workflow via Oxidation.

Protocol 4: On-Resin Oxidation of the Thioether

-

Resin Swelling: Swell the resin-bound product in DCM.

-

Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (3-5 equivalents) in DCM to the resin. The reaction is typically carried out at 0 °C to room temperature for 1-4 hours.[7]

-

Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove excess oxidizing agent and byproducts.

Following oxidation to the sulfone, the linker is expected to be more labile to nucleophilic cleavage. The exact conditions for this cleavage would need to be empirically determined but could involve treatment with a suitable base or nucleophile.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Loading of First Building Block | Incomplete reaction; steric hindrance. | Increase reaction time and/or temperature; use a more potent activating agent. |

| Incomplete Photocleavage | Insufficient irradiation time or power; UV absorption by solvent or product. | Increase irradiation time; use a more powerful lamp; switch to a more UV-transparent solvent. |

| Side Reactions During Cleavage | Reactive byproducts from photocleavage. | Add a scavenger (e.g., a thiol) to the cleavage mixture. |

| Low Yield with Safety-Catch Cleavage | Incomplete oxidation; non-optimal cleavage conditions. | Confirm oxidation by IR spectroscopy; screen different nucleophiles and reaction conditions. |

Conclusion

The methyl(3-nitrobenzyl)sulfane linker is a promising tool for solid-phase synthesis, offering the dual advantages of mild photocleavage and the potential for an orthogonal safety-catch strategy. Its application can be particularly beneficial in the synthesis of delicate and complex molecules where traditional cleavage methods are not suitable. The protocols outlined in this document provide a solid foundation for researchers to explore the utility of this versatile linker in their synthetic endeavors. As with any solid-phase methodology, empirical optimization of reaction conditions for each specific application is key to achieving the best results.

References

-

Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 347. [Link]

-

Bolisetty, S., & Ja, W. W. (2019). Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion. Langmuir, 35(28), 9198-9206. [Link]

-

De la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013).

-

Leriche, G., Chisholm, L., & Wagner, A. (2012). The sulfoxide-sulfenate ester[10][11]-sigmatropic rearrangement in peptide and protein chemistry. Bioorganic & medicinal chemistry, 20(2), 590-596.

-

Morimoto, J., & Suga, H. (2013). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Organic letters, 15(21), 5542-5545. [Link]

-

Patek, M., & Lebl, M. (1998). A new safety-catch protecting group and linker for solid-phase synthesis. Tetrahedron letters, 39(1), 73-76. [Link]

-

PubChem. (n.d.). Methyl(3-nitrobenzyl)sulfane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

T-A, T., & Albericio, F. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(13), 5184. [Link]

-

T-A, T., & Albericio, F. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9878-9887. [Link]

-

Varkey, J. T., & Pillai, V. N. R. (1998). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Tetrahedron letters, 39(17), 2421-2424. [Link]

-

Warnecke, A., & Kratz, F. (2016). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS omega, 1(4), 549-556. [Link]

-

Wirz, J., & Klan, P. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(48), 15931-15943. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Yamada, S., & Hida, M. (1974). The Photooxygenation of m-Nitrotoluene and Its Derivatives. Bulletin of the Chemical Society of Japan, 47(11), 2883-2884. [Link]

-

Zaramella, A., & Strømgaard, K. (2009). On-resin synthesis of linear aryl thioether containing peptides and in-solution cyclization via cysteine SNAr reaction. Organic letters, 11(16), 3646-3649. [Link]

-

Zhang, Y., & Li, X. (2014). A new method for the cleavage of nitrobenzyl amides and ethers. Tetrahedron letters, 55(28), 3841-3844. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An oxidation-labile traceless linker for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monitoring Reactions of Methyl(3-nitrobenzyl)sulfane

Introduction: Unveiling the Reaction Dynamics of a Bifunctional Reagent

Methyl(3-nitrobenzyl)sulfane is a versatile organic compound featuring two key functional groups: a nitroaromatic system and a thioether linkage. This unique structure makes it a valuable reagent and building block in various synthetic pathways, particularly in the development of novel pharmaceuticals and functional materials. The nitro group can be readily reduced to an amine, a cornerstone transformation in organic synthesis, while the thioether moiety is susceptible to oxidation, yielding sulfoxides and sulfones, which can dramatically alter the molecule's polarity, solubility, and biological activity.

Effective and efficient monitoring of reactions involving Methyl(3-nitrobenzyl)sulfane is paramount for optimizing reaction conditions, maximizing yields, minimizing byproducts, and ensuring the desired transformation occurs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust analytical techniques for real-time and offline monitoring of the key reactions of this compound. We will delve into the causality behind experimental choices and present detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Reactions and Monitoring Strategies

Two primary reaction pathways of Methyl(3-nitrobenzyl)sulfane are of significant interest: the reduction of the nitro group and the oxidation of the sulfane moiety. The choice of analytical technique will depend on the specific reaction being monitored, the properties of the reactants and products, and the desired level of detail (qualitative vs. quantitative).

I. Monitoring the Reduction of Methyl(3-nitrobenzyl)sulfane

The reduction of the nitro group to an amine is a fundamental transformation. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl), or transfer hydrogenation.[1] Monitoring this reaction involves tracking the disappearance of the starting material and the appearance of the corresponding aminobenzylsulfane.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of the reduction reaction, offering excellent resolution and sensitivity for aromatic compounds.

Rationale for HPLC:

-

Polarity Change: The significant difference in polarity between the nitro-containing starting material and the amino-containing product allows for excellent chromatographic separation on a reversed-phase column.

-

UV Detection: Both the starting material and the product contain a chromophore (the benzene ring), making them readily detectable by UV-Vis spectrophotometry. The change in the electronic structure upon reduction of the nitro group often leads to a shift in the maximum absorbance wavelength, allowing for selective monitoring.

-

Quantitative Accuracy: HPLC provides precise and accurate quantification, which is essential for determining reaction kinetics and yield.[2]

Experimental Protocol: HPLC Monitoring of Nitro Reduction

-

Sample Preparation:

-

At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction and prevent further transformation.

-

If the reaction mixture contains solid catalysts (e.g., Pd/C), filter the diluted sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For challenging separations, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions.[3]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape) is typically effective.

-

Initial Gradient Example: 30% acetonitrile, increasing to 90% over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.[4] A diode array detector can be used to monitor multiple wavelengths and identify the optimal wavelength for each component.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the retention times of the starting material (Methyl(3-nitrobenzyl)sulfane) and the product (Methyl(3-aminobenzyl)sulfane) by injecting pure standards.

-

Generate a calibration curve for the starting material to accurately determine its concentration at each time point.

-

Plot the concentration of the starting material versus time to determine the reaction kinetics.

-

Table 1: HPLC Parameters for Monitoring Nitro Reduction

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Quench with mobile phase, filter if necessary. |

II. Monitoring the Oxidation of Methyl(3-nitrobenzyl)sulfane

The oxidation of the thioether to a sulfoxide and subsequently to a sulfone introduces significant changes in the molecule's properties. Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for monitoring the oxidation reaction, providing both separation and structural information.

Rationale for GC-MS:

-

Volatility: Methyl(3-nitrobenzyl)sulfane and its oxidized products (sulfoxide and sulfone) are typically volatile enough for GC analysis.

-

Mass Spectrometry Detection: The mass spectrometer provides definitive identification of the starting material, intermediate (sulfoxide), and final product (sulfone) based on their unique mass spectra. This is particularly useful for confirming the identity of unexpected byproducts.[5]

-

High Sensitivity: GC-MS offers excellent sensitivity, allowing for the detection of trace amounts of reactants and products.

Experimental Protocol: GC-MS Monitoring of Thioether Oxidation

-

Sample Preparation:

-

Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at various time points.

-

Quench the reaction by diluting the aliquot in a suitable solvent such as ethyl acetate (1 mL).

-

If necessary, perform a liquid-liquid extraction to remove non-volatile components. For example, add water to the diluted sample, vortex, and inject an aliquot of the organic layer.

-

-

GC-MS Conditions:

-

Instrument: A standard GC-MS system.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injection: Splitless injection at 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.

-

-

Data Analysis:

-

Identify the peaks corresponding to the starting material, sulfoxide, and sulfone by their retention times and mass spectra.

-

The relative peak areas can be used to monitor the progress of the reaction semi-quantitatively. For accurate quantification, a calibration curve with authentic standards is required.

-

Table 2: GC-MS Parameters for Monitoring Thioether Oxidation

| Parameter | Recommended Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Injection Mode | Splitless at 250 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-400 |

| Sample Preparation | Quench with ethyl acetate, optional liquid-liquid extraction. |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Mechanistic Insights

NMR spectroscopy is an invaluable tool for real-time, non-invasive monitoring of reactions and for obtaining detailed structural information about all components in the reaction mixture.[1][6]

Rationale for NMR:

-

Non-invasive: The reaction can be monitored directly in the NMR tube, providing a true kinetic profile without the need for quenching and sample workup.

-

Structural Information: NMR provides unambiguous structural information, confirming the identity of reactants, intermediates, products, and byproducts.

-

Quantitative Analysis: The integral of NMR signals is directly proportional to the number of nuclei, allowing for straightforward quantification of all species in the mixture.

Experimental Protocol: Real-time NMR Monitoring

-

Sample Preparation:

-

In an NMR tube, dissolve Methyl(3-nitrobenzyl)sulfane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) for accurate quantification.

-

Initiate the reaction by adding the second reagent (e.g., reducing or oxidizing agent) directly to the NMR tube.

-

-

NMR Acquisition:

-

Instrument: A standard NMR spectrometer (400 MHz or higher is recommended).

-

Experiment: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Key Parameters:

-

Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5 times the longest T₁).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Identify the characteristic signals for the starting material and product(s).

-

Nitro Reduction: Monitor the disappearance of the aromatic protons adjacent to the nitro group and the appearance of new signals for the aromatic protons in the aniline product. The benzylic CH₂ signal will also likely shift.

-

Thioether Oxidation: The benzylic CH₂ protons are diastereotopic in the sulfoxide, which may result in a more complex splitting pattern (e.g., an AB quartet) compared to the singlet in the starting thioether. The chemical shift of these protons will also change upon oxidation to the sulfoxide and sulfone.

-

-

Integrate the signals of the starting material and product(s) relative to the internal standard to determine their concentrations over time.

-

Table 3: Key ¹H NMR Signals for Monitoring Reactions of Methyl(3-nitrobenzyl)sulfane

| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) |

| Methyl(3-nitrobenzyl)sulfane | Aromatic protons (7.4-8.2 ppm), Benzylic CH₂ (singlet, ~3.8 ppm), Methyl CH₃ (singlet, ~2.1 ppm) |

| Methyl(3-aminobenzyl)sulfane | Aromatic protons (shifted upfield, ~6.5-7.2 ppm), Benzylic CH₂ (~3.7 ppm), NH₂ (broad singlet) |

| Methyl(3-nitrobenzyl)sulfoxide | Aromatic protons (7.6-8.4 ppm), Diastereotopic benzylic CH₂ (AB quartet, ~3.9-4.1 ppm), Methyl CH₃ (singlet, ~2.6 ppm) |

| Methyl(3-nitrobenzyl)sulfone | Aromatic protons (7.8-8.6 ppm), Benzylic CH₂ (singlet, ~4.3 ppm), Methyl CH₃ (singlet, ~2.9 ppm) |

Visualizing the Workflow

A generalized workflow for selecting an appropriate analytical technique is presented below.

Caption: Workflow for selecting an analytical technique.

Conclusion and Best Practices

The selection of an analytical technique for monitoring reactions of Methyl(3-nitrobenzyl)sulfane is dictated by the specific transformation and the analytical question being asked. For quantitative analysis of nitro group reductions, HPLC with UV detection is a robust and reliable choice. For qualitative and quantitative analysis of thioether oxidations, where definitive identification of products is crucial, GC-MS is highly recommended. For real-time monitoring and in-depth mechanistic studies of either reaction, NMR spectroscopy offers unparalleled insights.

Self-Validating Systems:

-

Internal Standards: The use of an internal standard in both chromatography and NMR is critical for accurate quantification and for validating the consistency of the analysis over time.

-

Spiking: To confirm peak identity, especially in complex reaction mixtures, spike the sample with a small amount of a pure standard of the expected product or starting material and observe the co-elution.

-

Orthogonal Methods: When possible, confirm results from one technique with another. For example, identify a product by GC-MS and then develop a quantitative HPLC method for routine analysis.

By employing the protocols and strategies outlined in this guide, researchers can confidently and accurately monitor the reactions of Methyl(3-nitrobenzyl)sulfane, leading to a deeper understanding of its chemistry and facilitating the development of innovative chemical processes.

References

-

ScienceMadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

-

PubMed. (n.d.). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Retrieved from [Link]

-

PubChem. (n.d.). Methyl(3-nitrobenzyl)sulfane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. Retrieved from [Link]

-

EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Plant Omics. (n.d.). GC-MS based metabolomics and multivariate statistical analysis of Wedelia trilobata extracts for the identification of potential phytochemical properties. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Nitrobenzyl reduction. Retrieved from [Link]

-

NIH. (n.d.). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]

-

NIH. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology. Retrieved from [Link]

-

SIELC. (n.d.). Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

-

PubMed. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitrobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action. Retrieved from [Link]

-

MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

-

ResearchGate. (2014). Analytical & Bioanalytical. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

-

Springer. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. Secure Verification [cer.ihtm.bg.ac.rs]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl(3-nitrobenzyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of Methyl(3-nitrobenzyl)sulfane. As a compound of interest in various research domains, including medicinal chemistry and materials science, a thorough characterization of its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation. This document outlines the primary fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic insights and established principles of mass spectrometry. Detailed experimental protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, ensuring reliable and reproducible data acquisition.

Introduction

Methyl(3-nitrobenzyl)sulfane is a nitroaromatic organosulfur compound with potential applications stemming from the functionalities of the nitrobenzyl and methylthio groups. Mass spectrometry is an indispensable analytical technique for the structural confirmation and purity assessment of such synthesized compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering valuable information about the compound's structure. This guide delves into the expected fragmentation pathways of Methyl(3-nitrobenzyl)sulfane, providing a predictive framework for researchers.

The stability of the aromatic ring in nitroaromatic compounds often leads to the presence of a distinct molecular ion in their electron ionization mass spectra.[1] The fragmentation of these compounds is typically directed by the nitro group and the alkyl substituents. Understanding these fragmentation patterns is key to interpreting the resultant mass spectra accurately.

Predicted Fragmentation Pathways

The fragmentation of Methyl(3-nitrobenzyl)sulfane is anticipated to be governed by several key structural features: the nitro group, the benzylic position, and the methylthio substituent. The ionization method employed will also significantly influence the observed fragmentation.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), Methyl(3-nitrobenzyl)sulfane is expected to undergo extensive fragmentation. The initial event is the formation of a molecular ion (M+•).

Molecular Ion Peak (M+•)

The molecular weight of Methyl(3-nitrobenzyl)sulfane (C8H9NO2S) is 183.23 g/mol .[2] A prominent molecular ion peak at m/z 183 is anticipated, which is a characteristic feature for many nitroaromatic compounds due to the charge-stabilizing ability of the aromatic ring.[1]

The fragmentation of the molecular ion will likely proceed through the following major pathways:

-

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either a nitro radical (•NO2, 46 Da) or a nitric oxide molecule (NO, 30 Da).[3][4]

-

M+• → [M - NO2]+• + •NO2 (m/z 137)

-

M+• → [M - NO]+• + NO (m/z 153)

-

-

Benzylic Cleavage: Cleavage of the C-S bond at the benzylic position is a highly favored fragmentation pathway for compounds containing a benzyl group.[5] This can lead to the formation of a stable 3-nitrobenzyl cation or a tropylium ion through rearrangement.

-

M+• → [C7H6NO2]+ + •SCH3 (m/z 136)

-

Cleavage of the benzyl-sulfur bond can also lead to the formation of the tropylium ion (C7H7+), a common and stable fragment in the mass spectra of alkylbenzene derivatives, at m/z 91.

-

-

Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom can result in the loss of a methyl radical (•CH3, 15 Da).

-

M+• → [M - CH3]+ + •CH3 (m/z 168)

-

-

Formation of the Phenyl Cation: Subsequent fragmentation of the benzyl-derived fragments can lead to the formation of the phenyl cation (C6H5+) at m/z 77, followed by the characteristic loss of acetylene (C2H2, 26 Da) to yield a fragment at m/z 51.[3]

A summary of the predicted key fragment ions under EI is presented in Table 1.

Table 1: Predicted Key Fragment Ions of Methyl(3-nitrobenzyl)sulfane under EI-MS

| m/z | Proposed Fragment Ion | Neutral Loss |

| 183 | [C8H9NO2S]+• (Molecular Ion) | - |

| 168 | [C7H6NO2S]+ | •CH3 |

| 153 | [C8H9OS]+• | NO |

| 137 | [C8H9S]+• | NO2 |

| 136 | [C7H6NO2]+ | •SCH3 |

| 91 | [C7H7]+ | C2H2NO2S |

| 77 | [C6H5]+ | - |

EI Fragmentation Workflow

Caption: Predicted EI fragmentation pathways of Methyl(3-nitrobenzyl)sulfane.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique, and the fragmentation pattern will depend on the polarity and the collision energy used in tandem mass spectrometry (MS/MS).

In positive ion mode, the molecule is likely to be detected as the protonated molecule [M+H]+ (m/z 184). Fragmentation of this precursor ion in MS/MS would likely involve:

-

Neutral Loss of the Nitro Group: Similar to EI, the loss of the nitro group as nitrous acid (HNO2, 47 Da) or nitric oxide (NO, 30 Da) is plausible.

-

[M+H]+ → [M+H - HNO2]+ (m/z 137)

-

[M+H]+ → [M+H - NO]+ (m/z 154)

-

-

Cleavage of the C-S Bond: The cleavage of the bond between the benzyl group and the sulfur atom can lead to the formation of the 3-nitrobenzyl cation.

-

[M+H]+ → [C7H6NO2]+ + CH3SH (m/z 136)

-

In negative ion mode, deprotonation is unlikely due to the absence of acidic protons. However, adduct formation with anions from the mobile phase (e.g., formate [M+HCOO]-, m/z 228) might be observed. Fragmentation of nitroaromatic compounds in negative ESI-MS can involve the loss of NO and NO2.[4]

Table 2: Predicted Key Fragment Ions of Methyl(3-nitrobenzyl)sulfane under ESI-MS/MS (Positive Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 184 | 137 | HNO2 |

| 184 | 154 | NO |

| 184 | 136 | CH3SH |

ESI-MS/MS Fragmentation Workflow

Sources

- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl(3-nitrobenzyl)sulfane | C8H9NO2S | CID 22031873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes and Protocols: Methyl(3-nitrobenzyl)sulfane in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Novel Heterocyclic Scaffolds

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. Within this pursuit, the strategic selection of starting materials is paramount to achieving molecular diversity and accessing unique chemical space. Methyl(3-nitrobenzyl)sulfane has emerged as a versatile and powerful precursor for the construction of various heterocyclic systems, most notably substituted indoles and related nitrogen-containing heterocycles. Its utility stems from the orchestrated reactivity of the nitro group and the adjacent methylsulfane moiety, which can be manipulated to undergo intramolecular cyclization cascades. This guide provides an in-depth exploration of the chemical principles, applications, and detailed protocols for leveraging methyl(3-nitrobenzyl)sulfane in the synthesis of valuable heterocyclic motifs.

The core transformation relies on a base-mediated intramolecular cyclization, a variant of the Batty-Maw synthesis, where the nitro group is reduced in situ, followed by the nucleophilic attack of the generated aniline onto an electrophilic center derived from the methylsulfane side chain. This process allows for the rapid assembly of complex polycyclic structures from relatively simple, accessible starting materials.

The Batty-Maw Synthesis: A Powerful Tool for Indole Ring Formation

The Batty-Maw synthesis provides an elegant route to indoles from ortho-nitrobenzyl compounds bearing a suitable side chain. In the context of methyl(3-nitrobenzyl)sulfane, this reaction is postulated to proceed through a series of carefully orchestrated steps initiated by a strong base.

Mechanistic Insights: A Stepwise Examination

The reaction is initiated by the deprotonation of the benzylic carbon adjacent to the sulfur atom by a strong base, such as sodium hydroxide. This generates a carbanion that is stabilized by the electron-withdrawing nitro group. The subsequent steps involve the intramolecular cyclization of this carbanion onto the nitro group, which is then reduced to a nitroso intermediate. Further reduction and cyclization ultimately lead to the formation of the indole ring.

The key steps of the proposed mechanism are:

-

Deprotonation: A strong base abstracts a proton from the methylene bridge, forming a resonance-stabilized carbanion.

-

Intramolecular Cyclization: The carbanion attacks the electrophilic nitrogen of the nitro group, leading to a cyclic intermediate.

-

Reductive Cascade: The nitro group is reduced in situ, likely through a series of electron transfer steps, to a nitroso and then a hydroxylamino group.

-

Dehydration and Aromatization: The intermediate undergoes dehydration and subsequent tautomerization to yield the final aromatic indole ring.

Application in the Synthesis of 2-Amino-3H-indoles

A significant application of methyl(3-nitrobenzyl)sulfane is in the synthesis of 2-amino-3H-indoles, which are valuable intermediates in the preparation of various biologically active compounds. The reaction proceeds via a base-catalyzed intramolecular cyclization, where the methylsulfane group is ultimately displaced.

Detailed Experimental Protocol: Synthesis of a Representative 2-Amino-3H-indole Derivative

Disclaimer: The following protocol is a representative example constructed from established principles of the Batty-Maw synthesis and related reductive cyclizations of nitroarenes. Researchers should conduct their own optimization and safety assessments.

Objective: To synthesize a 2-amino-3H-indole derivative from methyl(3-nitrobenzyl)sulfane.

Materials:

-

Methyl(3-nitrobenzyl)sulfane

-

Sodium Hydroxide (NaOH)

-

Ethanol (absolute)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate

-